molecular formula C10H12N2S2 B1211490 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine CAS No. 84201-40-1

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine

Cat. No. B1211490
CAS RN: 84201-40-1
M. Wt: 224.4 g/mol
InChI Key: MYLBTCQBKAKUTJ-UHFFFAOYSA-N
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Description

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is also known as an oltipraz metabolite .


Synthesis Analysis

The synthesis of pyrrolopyrazines, which includes 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine, involves a transition-metal-free strategy . This process involves three steps:

  • Intramolecular cyclization (catalyzed by Cs 2 CO 3 /DMSO) of the prepared propargylic derivatives to reach the Z-configuration .


Molecular Structure Analysis

The molecular formula of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine is C10H12N2S2 . The molecular weight is 224.35 .

Scientific Research Applications

  • Cancer Chemoprevention and Biological Activities :

    • Compounds similar to 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine have been synthesized to serve as precursors to the major metabolite of the cancer chemopreventive drug oltipraz, and their reactions with glutathione have been investigated to validate their chemical competence in the presence of biological thiols. These compounds, including 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, have shown nearly quantitative yields of the metabolite in reactions with glutathione, which is significant for their potential biological activities (Navamal et al., 2002).
  • Antitumor and Antiangiogenic Effects :

    • Oltipraz metabolites, including 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, have demonstrated antitumor and antiangiogenic effects. Specifically, this compound inhibited the induction of hypoxia-inducible factor-1α in cancer cells, which plays a significant role in tumor growth and angiogenesis. This inhibition of HIF-1α induction may result from the prevention of its de novo synthesis, mediated by the induction of specific microRNAs (Kang et al., 2012).
  • Cytoprotective Effects Against Proinflammatory Fatty Acids :

    • Certain oxidized metabolites of oltipraz, such as 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, have shown cytoprotective effects against arachidonic acid-induced oxidative stress and mitochondrial dysfunction in liver cells. This protection is linked to the activation of AMP-activated protein kinase, which plays a critical role in cellular energy homeostasis (Kwon et al., 2009).
  • Potential Antiviral Properties :

    • A metabolite of oltipraz, structurally similar to 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, has shown potential in disrupting HIV-1 replication by inhibiting the long terminal repeat-driven expression of beta-galactosidase. This suggests a potential role for similar compounds in antiretroviral therapy (Prochaska et al., 1996).
  • Synthesis and Chemical Properties :

    • The electrochemical reduction of oltipraz leads to the formation of pyrrolo[1,2-a]pyrazine derivatives like 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine. These compounds have been studied for their potential as antischistosomal drugs and for their interesting electrochemical properties (Largeron et al., 1986).

properties

IUPAC Name

7-methyl-6,8-bis(methylsulfanyl)pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-7-9(13-2)8-6-11-4-5-12(8)10(7)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLBTCQBKAKUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=CC2=C1SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233127
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine

CAS RN

84201-40-1
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084201401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84201-40-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
HJ Prochaska, WG Bornmann, P Baron… - Molecular pharmacology, 1995 - Citeseer
Oltipraz, an inhibitor of human immunodeficiency virus type 1 replication in vitro(ED5O 1 0 tM), undergoes extensive metabolism in vivo. Most of the orally administered drug undergoes …
Number of citations: 11 citeseerx.ist.psu.edu
SG Kang, WH Lee, YH Lee, YS Lee, SG Kim - Carcinogenesis, 2012 - academic.oup.com
Oltipraz, a cancer chemopreventive agent, has antitumor and antiangiogenic effects. In animal models and clinical studies, a considerable amount of oltipraz is metabolized to …
Number of citations: 33 academic.oup.com
LEEW Hyung, KS Gi, KIMS Geon - 추계총회및학술대회, 2012 - scholar.kyobobook.co.kr
Number of citations: 0 scholar.kyobobook.co.kr
HJ Prochaska, CL Fernandes, RM Pantoja… - Biochemical and …, 1996 - Elsevier
Metabolite III (MIII, 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine), a majorin vivometabolite of oltipraz (OLT, 5-pyrazinyl-4-methyl-1,2-dithiole-3-thione), appears to disrupt human …
Number of citations: 24 www.sciencedirect.com
YH Lee, JM Lee, SG Kim, YS Lee - Bioorganic & medicinal chemistry, 2016 - Elsevier
Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor which is strongly associated with tumor survival, progression, and therapeutic resistance. Accordingly, it has been …
Number of citations: 25 www.sciencedirect.com
PA Egner, TW Kensler, T Prestera, P Talalay… - …, 1994 - academic.oup.com
4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (oltipraz) and several other dithiolethiones protect against the acute toxicities of many xenobiotics and are effective inhibitors of …
Number of citations: 169 academic.oup.com
KW Kang, SH Choi, JR Ha, CW Kim, SG Kim - Chemico-biological …, 2002 - Elsevier
Oltipraz is a cancer chemopreventive agent active against a wide variety of chemical carcinogens. In spite of the intense chemoprevention and toxicology studies on oltipraz, no …
Number of citations: 40 www.sciencedirect.com
D Bhattarai, X Xu, K Lee - Medicinal research reviews, 2018 - Wiley Online Library
Tumor hypoxia is a common feature in most solid tumors and is associated with overexpression of the hypoxia response pathway. Overexpression of the hypoxia‐inducible factor (HIF‐1…
Number of citations: 101 onlinelibrary.wiley.com
K Wook Kang, Y Gyoon Kim, M Kyong Cho… - The FASEB …, 2002 - Wiley Online Library
Liver cirrhosis (LC) is a chronic disease with high mortality rate. In the United States and Western world as well as Asian countries, LC is the major leading cause of death by disease. …
Number of citations: 106 faseb.onlinelibrary.wiley.com
ML Clapper - Pharmacology & therapeutics, 1998 - Elsevier
The antischistosomal agent oltipraz [5-(2-pyrazinyl)-4-methyl-1,2-dithiol-3-thione] has been shown to inhibit chemically induced carcinogenesis in a variety of animal models. Of greatest …
Number of citations: 106 www.sciencedirect.com

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